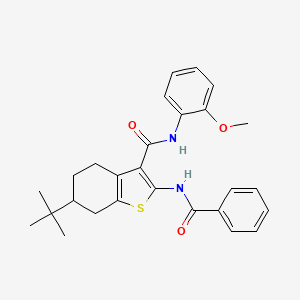![molecular formula C19H20N2O4 B3934131 (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone
描述
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as DMNM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have demonstrated that (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential applications in various fields. However, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
未来方向
There are several future directions for (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone research, including further investigation of its anti-cancer properties and potential applications in material science. (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone could also be used as a starting point for the development of new compounds with improved properties. Additionally, more studies are needed to fully understand the mechanism of action of (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and its potential side effects.
Conclusion:
In conclusion, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its ease of synthesis, low toxicity, and potential anti-cancer properties make it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential side effects.
科学研究应用
(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been studied for its potential applications in various fields such as medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. In organic chemistry, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been used as a building block for the synthesis of other compounds. In material science, (3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
(3,4-dimethylphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-4-15(11-14(13)2)19(22)17-12-16(21(23)24)5-6-18(17)20-7-9-25-10-8-20/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZJZBPCGMLIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)
![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)
![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)
![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)
![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)

![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)